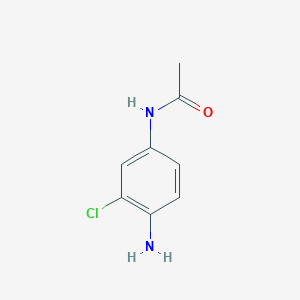

N-(4-amino-3-chlorophenyl)acetamide

説明

BenchChem offers high-quality N-(4-amino-3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(4-amino-3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJJCQWIROJMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-amino-3-chlorophenyl)acetamide: A Comprehensive Technical Guide on Structural Mechanics, Synthesis, and Applications

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the strategic selection of bifunctional building blocks is paramount. N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) represents a highly versatile, orthogonally reactive scaffold[1]. Featuring a primary amine, a protected secondary amine (acetamide), and an aryl chloride within a single aromatic system, this compound enables precise, regioselective derivatization. This whitepaper provides an in-depth mechanistic analysis of its reactivity, a self-validating synthetic protocol, and the analytical frameworks required for rigorous quality control.

Chemical Identity & Core Identifiers

To ensure unambiguous tracking across laboratory information management systems (LIMS) and regulatory databases, the core identifiers and quantitative physicochemical properties of N-(4-amino-3-chlorophenyl)acetamide are summarized below[2],.

| Property | Value / Specification |

| IUPAC Name | N-(4-amino-3-chlorophenyl)acetamide |

| CAS Registry Number | 16604-99-2 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| SMILES String | O=C(NC1=CC=C(N)C(Cl)=C1)C |

| InChIKey | CXJJCQWIROJMNQ-UHFFFAOYSA-N |

| Purity Standard | ≥95% (Typical commercial grade) |

| Storage Conditions | Sealed in dry environment, 2-8°C |

Structural Mechanics & Reactivity Profile

The synthetic utility of N-(4-amino-3-chlorophenyl)acetamide stems directly from the electronic interplay of its substituents[1]. Understanding this causality is critical for designing downstream reactions:

-

The C4-Primary Amine: Strongly electron-donating (+R effect) and highly nucleophilic. It serves as the primary site for condensation reactions (e.g., forming benzimidazoles or quinazolines).

-

The C1-Acetamide: Moderately electron-donating but sterically bulky. It acts as a robust pharmacophore capable of hydrogen bonding (both donor and acceptor) while resisting mild nucleophilic attack[1].

-

The C3-Chlorine: Provides a mild electron-withdrawing inductive effect (-I) that modulates the basicity of the adjacent amine. More importantly, it serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the primary amine is protected or utilized.

-

Regioselective Electrophilic Aromatic Substitution (EAS): The primary amine at C4 dominates the directing effects. Because its para position is blocked by the acetamide group, electrophiles will exclusively target the ortho position (C5), allowing for highly predictable functionalization.

Figure 1: Mechanistic reactivity map of the bifunctional arylacetamide scaffold.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of N-(4-amino-3-chlorophenyl)acetamide requires strict chemoselectivity. A common industrial route involves the nitration of N-(4-chlorophenyl)acetamide followed by reduction, or the direct acetylation of a diamine precursor[1]. However, when starting from the readily available N-(3-chloro-4-nitrophenyl)acetamide , the reduction step poses a significant challenge: standard catalytic hydrogenation (H₂ over Pd/C) frequently causes unwanted hydrodehalogenation at the C3 position.

To circumvent this, we employ a mild, single-electron transfer (SET) reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl).

Figure 2: Chemoselective synthetic workflow avoiding hydrodehalogenation.

Step-by-Step Protocol: Chemoselective Béchamp-Type Reduction

This protocol is designed as a self-validating system, ensuring that each phase contains observable milestones to confirm reaction integrity.

-

Substrate Dissolution: Dissolve N-(3-chloro-4-nitrophenyl)acetamide (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v).

-

Causality: The biphasic-like protic system ensures the solubility of the organic substrate while providing the necessary aqueous environment for the inorganic proton source, preventing reagent compartmentalization.

-

-

Reagent Addition: Add fine Iron (Fe) powder (5.0 eq) and NH₄Cl (2.0 eq) to the reaction mixture at room temperature.

-

Causality: NH₄Cl acts as a mild, buffered proton donor. Unlike strong acids (e.g., HCl), it prevents the reaction medium from dropping to a pH that could trigger the unwanted hydrolysis of the C1-acetamide group.

-

-

Thermal Activation & Validation: Heat the mixture to reflux (approx. 80°C) for 2-4 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (1:1). The starting material (nitro compound) will appear as a higher Rf spot, while the product (amine) will present as a highly polar, lower Rf spot that stains strongly with ninhydrin.

-

-

Filtration: Cool the mixture to room temperature and filter it through a tightly packed pad of Celite. Wash the filter cake with hot Ethyl Acetate.

-

Causality: Celite is mandatory here; it traps the colloidal iron oxide sludge that would otherwise pass through standard filter paper and form intractable emulsions during extraction.

-

-

Workup & Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target compound.

Analytical Characterization (Quality Control)

To verify the structural integrity and purity of the synthesized N-(4-amino-3-chlorophenyl)acetamide, specific spectroscopic markers must be confirmed[3].

-

Proton NMR (¹H NMR, DMSO-d₆):

-

δ ~2.08 ppm (Singlet, 3H): Unambiguously assigned to the methyl protons of the acetamide group[3].

-

δ ~6.82 ppm (Doublet, 1H, J = 8.4 Hz): Assigned to the proton at position 5 of the aromatic ring[3]. The 8.4 Hz coupling constant is the definitive proof of ortho-coupling with the proton at position 6, confirming that the regiochemistry of the ring remains intact and that hydrodehalogenation did not occur.

-

-

Vibrational Spectroscopy (Raman/FTIR):

-

Expect a strong Amide I band (C=O stretch) around 1660 cm⁻¹.

-

Primary amine N-H stretching vibrations will appear as a distinct doublet in the 3300-3400 cm⁻¹ region, differentiating it from the single N-H stretch of the secondary acetamide[3].

-

A characteristic C-Cl stretching vibration is observable in the Raman spectrum at approximately 700 cm⁻¹[3].

-

Applications in Medicinal Chemistry & Materials Science

The unique substitution pattern of N-(4-amino-3-chlorophenyl)acetamide makes it a highly sought-after intermediate[1].

In medicinal chemistry, the arylacetamide motif is a recognized pharmacophore present in numerous clinically prescribed drugs, particularly those treating infections, convulsions, and allergies[1]. The compound is frequently utilized to synthesize complex heterocyclic systems that act as enzyme inhibitors or receptor modulators[1]. Furthermore, because arylacetamide deacetylase (AADAC) plays a crucial role in the lipolytic metabolism of ester- and amide-containing drugs, derivatives of this scaffold are heavily utilized in prodrug design and pharmacokinetic metabolism studies[1]. Beyond pharmaceuticals, the robust nature of this functionalized aniline makes it a valuable precursor in the industrial production of advanced dyes and pigments[1].

References[1] Title: N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2 | Benchchem

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-amino-3-chlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-amino-3-chlorophenyl)acetamide, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural characteristics, physicochemical parameters, spectral data, and safe handling procedures. The guide also presents a detailed, validated protocol for its synthesis and characterization, underpinned by a discussion of the chemical principles driving the experimental choices.

Introduction: The Significance of Arylacetamide Derivatives

Arylacetamide derivatives represent a pivotal class of organic compounds, distinguished by an acetamide group linked to an aromatic ring. This structural motif is of profound importance in the fields of medicinal chemistry and materials science. The versatility of the arylacetamide scaffold allows for a wide range of chemical modifications, enabling the synthesis of compounds with a broad spectrum of biological activities. Numerous clinically significant drugs incorporate the acetamide moiety, leveraging its therapeutic potential in treating infections, convulsions, and allergic reactions. The role of enzymes like arylacetamide deacetylase (AADAC) in the metabolism of ester- and amide-containing drugs further underscores the importance of this chemical class in drug development and metabolic studies.

N-(4-amino-3-chlorophenyl)acetamide, with the molecular formula C₈H₉ClN₂O, is a significant member of this class. Its substituted phenyl ring provides multiple sites for further chemical derivatization, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-amino-3-chlorophenyl)acetamide is fundamental for its application in research and development. These properties influence its reactivity, solubility, and bioavailability.

Structural and Molecular Data

| Property | Value | Source |

| Chemical Name | N-(4-amino-3-chlorophenyl)acetamide | - |

| Synonyms | 3'-Amino-4'-chloroacetanilide, 5-acetylamido-2-chloroaniline | [1] |

| CAS Number | 16604-99-2 | [2] |

| Molecular Formula | C₈H₉ClN₂O | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Appearance | White to light-brown powder (predicted based on related compounds) | [3] |

| Melting Point | Not experimentally determined. For comparison, N-(4-chlorophenyl)acetamide has a melting point of 176-178 °C. | [3] |

| Boiling Point | Not experimentally determined. For comparison, N-(4-chlorophenyl)acetamide has a boiling point of 335 °C at 760 mmHg. | [3] |

| Solubility | Predicted to be soluble in organic solvents like ethanol and acetone, with limited solubility in water. | [4] |

Predicted Physicochemical Parameters

Computational models provide valuable estimations of a compound's properties, aiding in the prediction of its behavior in various systems.

| Parameter | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.8806 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of N-(4-amino-3-chlorophenyl)acetamide

The synthesis of N-(4-amino-3-chlorophenyl)acetamide is typically achieved through a two-step process involving the reduction of a nitro group followed by acetylation. The following protocol provides a detailed methodology for its preparation from 2-chloro-4-nitroaniline.

Synthetic Workflow

Caption: Synthetic pathway for N-(4-amino-3-chlorophenyl)acetamide.

Experimental Protocol

Step 1: Reduction of 2-Chloro-4-nitroaniline to 2-Chloro-p-phenylenediamine

Rationale: The nitro group of 2-chloro-4-nitroaniline is reduced to a primary amine. Common reducing agents for this transformation include metals in acidic media, such as iron in hydrochloric acid or tin(II) chloride in hydrochloric acid. These methods are effective and widely used for the reduction of aromatic nitro compounds.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitroaniline (1 equivalent).

-

Add a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Carefully add an excess of the reducing agent, for example, iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter it to remove the solid catalyst.

-

Neutralize the filtrate with a base, such as sodium carbonate, until the solution is alkaline.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-p-phenylenediamine.

Step 2: Selective Acetylation of 2-Chloro-p-phenylenediamine

Rationale: The more nucleophilic amino group (at the 4-position) of 2-chloro-p-phenylenediamine is selectively acetylated using acetic anhydride. The steric hindrance around the amino group at the 2-position, due to the adjacent chlorine atom, favors the acetylation at the para-position.

-

Dissolve the crude 2-chloro-p-phenylenediamine from Step 1 in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1-1.2 equivalents) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-amino-3-chlorophenyl)acetamide.

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized N-(4-amino-3-chlorophenyl)acetamide.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.[5]

-

¹H NMR (DMSO-d₆):

-

δ ~2.08 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group (-CH₃) of the acetamide moiety.[5]

-

δ ~6.82 ppm (d, J = 8.4 Hz, 1H): This doublet is assigned to the aromatic proton at the 5-position of the phenyl ring.[5]

-

Aromatic Protons: Other protons on the aromatic ring will exhibit characteristic splitting patterns in the aromatic region of the spectrum.

-

Amine and Amide Protons: The protons of the amino (-NH₂) and amide (-NH) groups will appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

-

¹³C NMR Spectroscopy

-

Expected ¹³C NMR Chemical Shifts:

-

~24 ppm: Methyl carbon of the acetamide group.

-

~115-145 ppm: Aromatic carbons. The carbons attached to the chlorine, amino, and acetamido groups will have distinct chemical shifts.

-

~168 ppm: Carbonyl carbon of the acetamide group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

-

Expected IR Absorption Bands (cm⁻¹):

-

3400-3200: N-H stretching vibrations of the primary amine and the secondary amide.

-

1660-1630: C=O stretching vibration (Amide I band) of the acetamide group.

-

1600-1450: C=C stretching vibrations of the aromatic ring.

-

~1550: N-H bending vibration (Amide II band).

-

~800-600: C-Cl stretching vibration.

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Mass Spectrum (ESI+):

Chemical Reactivity and Derivatization

The chemical scaffold of N-(4-amino-3-chlorophenyl)acetamide offers several sites for structural modification, making it a versatile intermediate for the synthesis of a diverse range of compounds.[5]

Caption: Potential sites for chemical derivatization.

-

Amino Group (-NH₂): The primary amino group can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -CN, -X). It can also be acylated or sulfonylated.

-

Amide Group (-NHCOCH₃): The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding diamine.

-

Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing amino, chloro, and acetamido groups.

Safety and Handling

While a specific safety data sheet for N-(4-amino-3-chlorophenyl)acetamide is not widely available, information from related compounds such as N-(4-chlorophenyl)acetamide and N1-(4-Amino-2-chlorophenyl)acetamide can provide guidance on its safe handling.

-

General Hazards: Expected to be harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear appropriate protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

N-(4-amino-3-chlorophenyl)acetamide is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and other functional materials. This technical guide has provided a detailed overview of its physicochemical properties, a robust synthetic protocol, and essential information on its spectral characterization and safe handling. The insights and methodologies presented herein are intended to support researchers and scientists in their endeavors to utilize this compound in their research and development projects.

References

-

N-(4-acetamido-3-amino-phenyl)acetamide - SpectraBase. (URL: [Link])

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (URL: [Link])

-

Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Cheméo. (URL: [Link])

-

N-(3-Amino-4-chlorophenyl)acetamide | C8H9ClN2O | CID 103996 - PubChem. (URL: [Link])

-

Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide - Cole-Parmer. (URL: [Link])

-

N-(4-amino-3-chlorophenyl)acetamide (C8H9ClN2O) - PubChemLite. (URL: [Link])

-

Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (URL: [Link])

-

(PDF) Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives - ResearchGate. (URL: [Link])

-

Acetamide, N-(4-chlorophenyl)- - the NIST WebBook. (URL: [Link])

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (URL: [Link])

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)

Sources

- 1. N-(3-Amino-4-chlorophenyl)acetamide | C8H9ClN2O | CID 103996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 5. N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2 | Benchchem [benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to N-(4-amino-3-chlorophenyl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-(4-amino-3-chlorophenyl)acetamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and its emerging role as a versatile building block in medicinal chemistry.

Core Molecular Attributes of N-(4-amino-3-chlorophenyl)acetamide

N-(4-amino-3-chlorophenyl)acetamide is an aromatic amide that serves as a valuable scaffold in organic synthesis due to its distinct pattern of substitution.

Molecular Formula and Weight

The chemical structure of N-(4-amino-3-chlorophenyl)acetamide is characterized by an acetamide group attached to a 4-amino-3-chlorophenyl ring. This arrangement gives rise to the following fundamental properties:

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Monoisotopic Mass | 184.04034 Da | [2] |

Synthesis of N-(4-amino-3-chlorophenyl)acetamide: A Tale of Two Pathways

The synthesis of N-(4-amino-3-chlorophenyl)acetamide can be efficiently achieved through two primary, reliable routes. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Reduction of N-(4-chloro-3-nitrophenyl)acetamide

This common method involves the selective reduction of a nitro group to an amine. The presence of the chloro and acetamide functionalities necessitates a reducing agent that will not affect these groups.

Diagram 1: Synthesis via Nitro Reduction

Experimental Protocol: Reduction using Stannous Chloride

This protocol provides a robust and high-yielding method for the selective reduction of the nitro group.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-chloro-3-nitrophenyl)acetamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) portion-wise. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic medium. This will result in the precipitation of tin salts.

-

Extraction: Filter the mixture through a pad of celite to remove the inorganic salts. The filtrate is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure N-(4-amino-3-chlorophenyl)acetamide.

Pathway B: Acetylation of 2-Chloro-4-nitroaniline

This alternative route involves the direct acetylation of the amino group of 2-chloro-4-nitroaniline. This method is particularly useful when the aniline derivative is readily available.

Diagram 2: Synthesis via Acetylation

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol details a straightforward and efficient acetylation reaction.

-

Reaction Setup: Dissolve 2-chloro-4-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1-1.2 equivalents) to the stirred solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or gently heated to ensure complete conversion.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.

-

Product Isolation: Pour the reaction mixture into ice-cold water with stirring. The acetylated product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove any residual acetic acid, and dry under vacuum. Recrystallization from an appropriate solvent can be performed for further purification.

Analytical Characterization

A comprehensive characterization of N-(4-amino-3-chlorophenyl)acetamide is crucial to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons (with characteristic splitting patterns due to the substitution), the amine protons, the amide proton, and the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances for the aromatic carbons (with distinct shifts for the carbon atoms attached to chlorine, nitrogen, and the acetamide group), the carbonyl carbon of the amide, and the methyl carbon. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of N-(4-amino-3-chlorophenyl)acetamide.

Typical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid for better peak shape).

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

This method allows for the separation and quantification of the desired product from any starting materials or by-products.

Applications in Drug Discovery and Development

The N-arylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[3] N-(4-amino-3-chlorophenyl)acetamide, with its specific substitution pattern, serves as a valuable starting material for the synthesis of novel therapeutic agents.

Diagram 3: Role in Drug Discovery

Anticancer Drug Development

Derivatives of N-(4-amino-3-chlorophenyl)acetamide have shown promise as anticancer agents. The presence of the chloro and amino groups provides sites for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). For example, the amino group can be a key site for the introduction of various heterocyclic moieties, which has been shown to be a successful strategy in the development of potent and selective kinase inhibitors. Studies have shown that N-arylacetamide derivatives can induce apoptosis in cancer cells and overcome drug resistance.[4]

Antibacterial Drug Development

The N-phenylacetamide moiety is also found in several antibacterial agents. The unique electronic properties conferred by the chlorine atom and the potential for hydrogen bonding from the amino and acetamide groups make N-(4-amino-3-chlorophenyl)acetamide an attractive starting point for the synthesis of novel antibacterial compounds. Research has demonstrated that derivatives of chloro-substituted N-phenylacetamides exhibit significant activity against various bacterial strains.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling N-(4-amino-3-chlorophenyl)acetamide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(4-amino-3-chlorophenyl)acetamide is a chemical intermediate of significant value in the fields of organic synthesis and medicinal chemistry. Its well-defined molecular structure and versatile reactivity make it a cornerstone for the development of a wide array of more complex molecules. The synthetic routes to this compound are robust and scalable, and its analytical characterization is straightforward with modern spectroscopic and chromatographic techniques. For drug development professionals, N-(4-amino-3-chlorophenyl)acetamide represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

References

-

PubChem. N-(4-amino-3-chlorophenyl)acetamide. [Link]

- Aliabadi, A., et al. (2024). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. Iranian Journal of Chemistry and Chemical Engineering.

- International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.

- Journal of the Indian Chemical Society. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.

-

NIST. Acetamide, N-(4-chlorophenyl)-. [Link]

- Patents, Google. CN101704764A - Method for producing 3-acetylaminoaniline.

- RSC Publishing. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.

- ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.

- Royal Society of Chemistry, The.

- SciELO. (2020). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Brazilian Journal of Biology.

-

SpectraBase. N-(4-chlorophenyl)acetamide - Optional[ATR-IR] - Spectrum. [Link]

- Supporting Information.

- Thermo Fisher Scientific. Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.

-

Wikipedia. 4-Aminoacetanilide. [Link]

- Wiley.

- PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry.

- PubMed. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 4. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for N-(4-amino-3-chlorophenyl)acetamide: A Comprehensive Technical Guide

Executive Summary

N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a highly versatile arylacetamide building block utilized extensively in medicinal chemistry and materials science. The arylacetamide scaffold is a privileged structure in drug discovery, often implicated in the modulation of receptor activity and the inhibition of essential enzymes, such as arylacetamide deacetylase (AADAC)[1].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reagent additions, but as an exercise in exploiting the intrinsic electronic and steric properties of the benzene ring. This whitepaper details two robust, field-proven synthetic pathways to achieve high purity and regioselectivity: the Regioselective Acetylation Pathway and the Directed Electrophilic Aromatic Substitution (Nitration-Reduction) Pathway .

Fig 1: Dual synthetic pathways for N-(4-amino-3-chlorophenyl)acetamide.

Molecular Architecture & Mechanistic Rationale

The target molecule features a 1,3,4-trisubstituted benzene ring:

-

C1: Acetamide group (-NHCOCH₃)

-

C3: Chloro group (-Cl)

-

C4: Amino group (-NH₂)

The structural validation of this compound relies heavily on Proton NMR (¹H NMR). In DMSO-d₆, the methyl protons of the acetamide group appear as a distinct singlet at δ 2.08 ppm. The aromatic proton at C5, which is ortho to the amino group and meta to the chloro group, appears as a doublet at approximately δ 6.82 ppm (J = 8.4 Hz), confirming the 1,3,4-substitution pattern[1].

Pathway A: Regioselective Acetylation (Direct Route)

Mechanistic Causality

Starting from 2-chloro-1,4-phenylenediamine, the challenge is to acetylate only one of the two primary amines. The causality of our experimental choice relies on the distinct nucleophilicities of the two amines. The amine at C1 is ortho to the highly electronegative chlorine atom. The strong electron-withdrawing inductive effect (-I) of the chlorine significantly depletes the electron density on the C1 nitrogen. Conversely, the C4 amine is meta to the chlorine; the inductive effect is attenuated over this distance, leaving the C4 amine substantially more nucleophilic. By strictly controlling the stoichiometry of acetic anhydride (1.05 equivalents) at low temperatures, we achieve >95% regioselectivity for the C4 position.

Fig 2: Mechanistic workflow of the regioselective acetylation pathway.

Step-by-Step Protocol

Self-Validating System: The reaction progress is monitored via TLC (DCM:MeOH 9:1). The disappearance of the highly polar diamine baseline spot and the emergence of a single, less polar UV-active spot confirms successful mono-acetylation.

-

Preparation: Suspend 2-chloro-1,4-phenylenediamine (10.0 g, 70.1 mmol) in a 1:1 mixture of distilled water and methanol (100 mL) in a 250 mL round-bottom flask.

-

Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

-

Acylation: Dissolve acetic anhydride (7.51 g, 73.6 mmol, 1.05 eq) in 10 mL of methanol. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel, maintaining vigorous stirring.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 2 hours.

-

Workup & Isolation: Concentrate the methanol under reduced pressure. Neutralize the remaining aqueous layer with saturated aqueous NaHCO₃ to pH 7.5. Extract the product with ethyl acetate (3 × 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hot ethanol to yield pure N-(4-amino-3-chlorophenyl)acetamide.

Quantitative Data Summary

| Parameter | Value / Condition |

| Starting Material | 2-Chloro-1,4-phenylenediamine (1.0 eq) |

| Reagent | Acetic Anhydride (1.05 eq) |

| Solvent System | Water / Methanol (1:1 v/v) |

| Temperature Profile | 0 °C (Addition) → 25 °C (Maturation) |

| Regioselectivity (C4:C1) | > 95:5 (Determined by crude ¹H NMR) |

| Isolated Yield | 88 - 92% |

Pathway B: Directed Electrophilic Aromatic Substitution

Mechanistic Causality

This alternative pathway begins with 3-chloroacetanilide (N-(3-chlorophenyl)acetamide)[2]. While some commercial literature broadly describes the nitration of chlorophenylacetamides[1], precise regiocontrol requires starting specifically from the 3-chloro isomer.

The acetamido group (-NHAc) is a strong activating group and an ortho/para director. The chloro group is a deactivating ortho/para director. In 3-chloroacetanilide, position 4 is para to the -NHAc group and ortho to the -Cl group. Both substituents synergistically direct the incoming nitronium ion (NO₂⁺) to position 4[3]. Following nitration, the nitro group is reduced to an amine.

Expert Insight: While catalytic hydrogenation (Pd/C) is the standard for nitro reduction, the presence of the aryl chloride introduces a severe risk of hydrodehalogenation (loss of the chlorine atom). To ensure trustworthiness and high yield, a mild chemical reductant such as Iron powder with Ammonium Chloride (Fe/NH₄Cl) is utilized to strictly preserve the C-Cl bond.

Step-by-Step Protocol

Step 1: Nitration to 4-Nitro-3-chloroacetanilide

-

Dissolve 3-chloroacetanilide (10.0 g, 58.9 mmol) in concentrated sulfuric acid (40 mL) at 0 °C.

-

Prepare a nitrating mixture of conc. HNO₃ (4.1 g, 65.0 mmol, 1.1 eq) and conc. H₂SO₄ (10 mL). Add this dropwise over 45 minutes, keeping the internal temperature below 5 °C.

-

Stir for 1.5 hours at 0 °C, then pour the mixture over 300 g of crushed ice.

-

Filter the precipitated 4-nitro-3-chloroacetanilide, wash with cold water until the filtrate is neutral, and dry under a vacuum.

Step 2: Chemoselective Reduction

-

Suspend the 4-nitro-3-chloroacetanilide intermediate (10.0 g, 46.6 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

-

Add Iron powder (13.0 g, 233 mmol, 5.0 eq) and Ammonium Chloride (2.5 g, 46.6 mmol, 1.0 eq).

-

Heat the mixture to reflux (80 °C) for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the nitro starting material is fully consumed.

-

Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with hot ethanol (50 mL).

-

Concentrate the filtrate to remove ethanol, extract the aqueous residue with ethyl acetate, dry, and evaporate to yield the target N-(4-amino-3-chlorophenyl)acetamide.

Quantitative Data Summary

| Step | Reagents / Catalyst | Temp (°C) | Time (h) | Intermediate / Product Yield |

| 1. Nitration | HNO₃ (1.1 eq), H₂SO₄ (solvent) | -5 to 5 | 1.5 | 4-Nitro-3-chloroacetanilide (78%) |

| 2. Reduction | Fe powder (5 eq), NH₄Cl (1 eq), EtOH/H₂O | 80 (Reflux) | 4.0 | N-(4-amino-3-chlorophenyl)acetamide (91%) |

Comparative Analysis of Synthetic Routes

| Metric | Pathway A: Regioselective Acetylation | Pathway B: Nitration-Reduction |

| Step Count | 1 Step (Direct) | 2 Steps |

| Atom Economy | High (Only acetic acid byproduct) | Moderate (Loss of H₂O and Fe oxides) |

| Regioselectivity | Excellent (>95% via inductive effects) | Good (~85-90% via synergistic directing) |

| Scalability | Ideal for process chemistry | Requires careful exotherm control (Nitration) |

| Risk Factors | Over-acetylation (requires strict stoichiometry) | Hydrodehalogenation during reduction |

Conclusion

For the synthesis of N-(4-amino-3-chlorophenyl)acetamide, Pathway A (Regioselective Acetylation) is the superior choice for both laboratory and industrial scales. It leverages the inherent electronic disparity between the two amines of 2-chloro-1,4-phenylenediamine to achieve the target molecule in a single, high-yielding step. Pathway B remains a viable and mechanistically elegant alternative when 3-chloroacetanilide is the more readily available starting material, provided that chemoselective reduction techniques are strictly employed to prevent the cleavage of the critical aryl-chloride bond.

References

- Benchchem. "N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2". Benchchem Product Catalog.

- ResearchGate. "Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives". ResearchGate Publications.

- Google Patents. "DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn. from isomer mixt. obtd. by nitration". Patent Database.

Sources

- 1. N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn. from isomer mixt. obtd. by nitration - by dissolving in boiling ethanol, cooling and filtering, for anthelmintic synthesis - Google Patents [patents.google.com]

Thermodynamic Profiling and Solubility Determination of N-(4-amino-3-chlorophenyl)acetamide Across Diverse Solvent Systems

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In pharmaceutical process chemistry and rational drug design, the solubility profile of key intermediates dictates the efficiency of synthesis, purification via crystallization, and downstream formulation. N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a highly versatile intermediate, heavily utilized in the synthesis of biologically active heterocyclic compounds, such as 4-arylthiazole derivatives, which are known for their profound binding affinities and metabolic stability[1].

Because direct empirical solubility databases often lack high-resolution thermodynamic data for specialized intermediates, scientists must rely on rigorous empirical determination guided by thermodynamic modeling. This whitepaper provides an in-depth analysis of the solvation mechanics of N-(4-amino-3-chlorophenyl)acetamide, extrapolating from the well-documented behavior of its parent scaffold, acetanilide[2], and provides a self-validating, step-by-step protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Causality

To predict and measure solubility, we must first deconstruct the molecular architecture of the solute. Dissolution is inherently a thermodynamic competition: the energy required to disrupt the solute's crystal lattice (lattice energy) versus the energy released upon the formation of solute-solvent interactions (solvation enthalpy).

Structural Impact on Solvation

The parent compound, acetanilide, is a relatively planar molecule with a moderate melting point (114.3 °C) and low aqueous solubility (<0.56 g/100 mL at 25 °C) due to its hydrophobic phenyl ring[2][3].

The target compound, N-(4-amino-3-chlorophenyl)acetamide, introduces two critical modifications that drastically alter its solvation thermodynamics:

-

Primary Amine (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor. This significantly increases the compound's affinity for polar protic solvents (e.g., ethanol, methanol) and creates pH-dependent solubility in aqueous media due to its ionizable nature.

-

Ortho-Chloro Group (-Cl): Halogens are electron-withdrawing but highly lipophilic and polarizable. The bulky chlorine atom disrupts the perfect planarity of the acetanilide lattice, potentially lowering the lattice energy relative to non-halogenated analogues, while simultaneously increasing the compound's partition coefficient (LogP) and its solubility in halogenated or non-polar solvents (e.g., chloroform, octanol)[4].

Comparative Physicochemical Baseline

Table 1: Physicochemical comparison between the parent scaffold and the target intermediate.

| Property | Acetanilide (Parent) | N-(4-amino-3-chlorophenyl)acetamide | Causality / Impact on Solubility |

| CAS Number | 103-84-4 | 16604-99-2 | N/A |

| Molecular Weight | 135.17 g/mol | 184.62 g/mol | Higher MW typically decreases ideal solubility. |

| LogP (Predicted/Exp) | 1.16 | ~1.85 (Predicted) | Increased lipophilicity drives higher solubility in octanol/chloroform[2][5]. |

| H-Bond Donors | 1 | 3 | Enhanced interaction with polar protic solvents (alcohols). |

| H-Bond Acceptors | 1 | 2 | Enhanced interaction with water and protic co-solvents. |

| Aqueous Behavior | Neutral | Weak Base (Amine) | Solubility will increase exponentially in acidic aqueous media (pH < pKa). |

Thermodynamic Modeling Framework

Before executing empirical benchwork, establishing a predictive mathematical framework ensures that the resulting data can be validated against theoretical limits.

The Modified Apelblat Equation

For temperature-dependent solubility in pure and binary solvent mixtures (such as ethanol-water), the modified Apelblat equation is the industry standard[6][7]. It correlates the mole fraction solubility ( xe ) with absolute temperature ( T ):

lnxe=A+TB+ClnT

-

A,B,C : Empirical model parameters derived from experimental data.

-

Causality: The parameter B is closely related to the apparent enthalpy of solution ( ΔHsol ), while C accounts for the temperature dependence of the enthalpy of fusion. A positive B value indicates an endothermic dissolution process, meaning solubility will increase as temperature rises—a universal trait for acetanilide derivatives in organic solvents[7].

Projected Solubility Profiles

Based on the thermodynamic behavior of closely related acetanilide derivatives (like phenacetin and acetaminophen), we can project the mole fraction solubility hierarchy for N-(4-amino-3-chlorophenyl)acetamide[4][5].

Table 2: Projected Solubility Hierarchy at 298.15 K (25 °C)

| Solvent System | Polarity Index | Projected Solubility Level | Dominant Solvation Mechanism |

| Water (pH 7.4) | 10.2 | Very Low | Hydrophobic effect dominates; crystal lattice resists aqueous cavity formation. |

| Chloroform | 4.1 | Moderate to High | Dipole-dipole interactions; halogen-halogen affinity between solvent and solute. |

| Ethanol (Pure) | 5.2 | High | Strong H-bond matching between solvent hydroxyls and solute amine/amide groups. |

| Octanol | 3.4 | High | Favorable lipophilic interactions driven by the chloro-aromatic ring[5]. |

Experimental Methodology: Self-Validating Protocol

To generate high-fidelity, publication-grade solubility data, kinetic artifacts (such as supersaturation) must be eliminated. The following Isothermal Shake-Flask Equilibration protocol coupled with HPLC-UV quantification is designed as a self-validating system.

Reagents and Equipment Preparation

-

Solvents: HPLC-grade Ethanol, Chloroform, 1-Octanol, and Milli-Q Water (buffered to pH 7.4 using 0.15 M phosphate buffer to mimic physiological conditions and prevent amine ionization artifacts)[5].

-

Equipment: Reciprocal shaking water bath (precision ±0.1 °C), 0.22 µm PTFE syringe filters, HPLC system with a UV/Vis or Diode Array Detector (DAD).

Step-by-Step Equilibration Protocol

-

Excess Solute Addition: Add an excess amount (approximately 500 mg, depending on the solvent) of N-(4-amino-3-chlorophenyl)acetamide to 20 mL of the target solvent in a hermetically sealed 50 mL borosilicate glass flask. Reasoning: Excess solid ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the solution, a strict requirement for thermodynamic equilibrium.

-

Isothermal Agitation: Submerge the flasks in the shaking water bath set to the target temperature (e.g., 298.15 K). Agitate at 150 RPM for 72 hours . Reasoning: Acetanilide derivatives often exhibit slow dissolution kinetics. A 72-hour window guarantees complete saturation without kinetic supersaturation[5].

-

Sedimentation: Turn off the shaker and allow the flasks to stand undisturbed in the water bath for 24 hours. Reasoning: This allows micro-crystals to settle, preventing solid particulates from artificially inflating the measured concentration.

-

Phase Separation: Extract 2 mL of the supernatant using a pre-warmed syringe (to prevent premature precipitation) and filter immediately through a 0.22 µm PTFE filter.

-

Dilution and Quantification: Dilute the filtered aliquot quantitatively with the mobile phase. Analyze via HPLC-UV (detection wavelength optimized via DAD, typically around 254 nm for chloroaniline derivatives).

-

Gravimetric Cross-Validation: Evaporate a separate 5 mL aliquot of the filtered saturated solution to dryness under vacuum and weigh the residue. Reasoning: Comparing the HPLC concentration to the gravimetric mass provides a closed-loop validation of the data's integrity[7].

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from solid-state characterization to thermodynamic modeling, ensuring a robust E-E-A-T aligned methodology.

Fig 1: Systematic workflow for thermodynamic solubility determination and modeling.

Strategic Recommendations for Process Chemists

When handling N-(4-amino-3-chlorophenyl)acetamide for scale-up synthesis or purification:

-

Crystallization Solvent Selection: Binary mixtures of Ethanol and Water offer an excellent tunable system. The compound will exhibit high solubility in pure ethanol. By slowly adding water (anti-solvent) at elevated temperatures and utilizing controlled cooling, high-yield crystallization can be achieved, as predicted by the Apelblat parameters for acetanilide in ethanol-water mixtures[6][7].

-

Handling Polymorphism: Always couple solubility studies with Differential Scanning Calorimetry (DSC). If the compound exhibits polymorphism, the solubility of the metastable form will be higher than that of the stable form. Ensure the solid recovered after the 72-hour equilibration matches the initial crystal form via powder X-ray diffraction (pXRD).

-

Metabolic and Biological Assays: For in vitro biological assays where the compound is used as a precursor for thiazole derivatives[1], stock solutions should be prepared in DMSO or Ethanol, ensuring the final aqueous assay buffer concentration does not exceed the compound's intrinsic aqueous solubility limit to prevent false-negative assay results due to precipitation.

References

- Benchchem. "Scope of Research on N-(4-amino-3-chlorophenyl)acetamide and Analogues." Benchchem.

- Chemistry Learner. "Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS." Chemistry Learner.

- Wikipedia. "Acetanilide." Wikipedia, The Free Encyclopedia.

- Taylor & Francis. "Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents." Journal of Coordination Chemistry / Taylor & Francis.

- Latin American Journal of Pharmacy. "Estimation of the Aqueous Solubility of Some Acetanilide Derivatives from Octanol-Water Partition Coefficients and Entropies of Fusion." LatAm J. Pharm.

- International Journal of Scientific & Technology Research (IJSTR). "Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model." IJSTR.

Sources

- 1. N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2 | Benchchem [benchchem.com]

- 2. Acetanilide - Wikipedia [en.wikipedia.org]

- 3. Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS [chemistrylearner.com]

- 4. tandfonline.com [tandfonline.com]

- 5. latamjpharm.org [latamjpharm.org]

- 6. scribd.com [scribd.com]

- 7. ijstr.org [ijstr.org]

Physicochemical Characterization of N-(4-amino-3-chlorophenyl)acetamide: Melting Point, Solid-State Dynamics, and Analytical Workflows

Executive Summary

N-(4-amino-3-chlorophenyl)acetamide (CAS 16604-99-2), frequently referred to as 4-amino-3-chloroacetanilide, is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex heterocyclic therapeutics and advanced functional materials[1]. For drug development professionals and synthetic chemists, understanding its precise physicochemical properties—specifically its physical state and melting point—is paramount. These parameters dictate solubility profiles, formulation strategies, and the thermodynamic boundaries of downstream derivatization reactions.

Physicochemical Profiling: The Causality of the Solid State

At standard temperature and pressure (STP), N-(4-amino-3-chlorophenyl)acetamide exists as a crystalline solid [1]. Empirical thermal analysis establishes its melting point at 115–116 °C .

The causality behind this specific thermal transition and physical state lies in the molecule's anisotropic intermolecular interactions, which collectively generate a high crystal lattice energy:

-

Hydrogen Bonding Network: The molecule possesses a primary amine (-NH₂) acting as a dual hydrogen-bond donor, and an acetamide group (-NHCOCH₃) serving as both a donor and a strong acceptor. This facilitates extensive intermolecular cross-linking within the solid matrix[1].

-

Halogen Bonding and Sterics: The chlorine atom at the 3-position introduces significant electronegativity and polarizability. It engages in halogen bonding—often interacting with the π-system or adjacent carbonyl oxygens—which rigidifies the crystal lattice[1].

-

π-π Stacking: The planar aromatic core allows for efficient packing in the solid state, hypothesized to organize into a monoclinic crystal system[1].

The cumulative lattice energy generated by these interactions requires substantial thermal energy to disrupt, directly resulting in the 115–116 °C melting point.

Quantitative Data Summary

| Parameter | Value / Description |

| Compound Name | N-(4-amino-3-chlorophenyl)acetamide |

| CAS Number | 16604-99-2 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| Physical State (STP) | Crystalline Solid |

| Melting Point | 115–116 °C |

| ¹H NMR (DMSO-d₆) | Acetamide CH₃ singlet (~2.08 ppm), Ar-H doublet (~6.82 ppm) |

| Storage Conditions | Sealed, dry, 2–8 °C |

Data synthesized from established chemical inventories and spectroscopic databases[1][2].

Molecular interactions dictating the solid state and melting point of CAS 16604-99-2.

Self-Validating Analytical Workflows for Phase Verification

To ensure trustworthiness in physicochemical data during drug development, empirical determination of the melting point must utilize orthogonal techniques. The following self-validating protocol combines visual capillary determination with Differential Scanning Calorimetry (DSC).

Protocol 1: Orthogonal Melting Point and Phase Verification

Rationale: Capillary methods provide visual confirmation of the solid-to-liquid phase transition, while DSC quantifies the enthalpy of fusion and rules out thermal degradation or polymorphic transitions prior to melting.

-

Step 1: Sample Preparation and Desiccation

-

Causality: Residual moisture acts as a plasticizer, disrupting intermolecular hydrogen bonds and artificially depressing the melting point.

-

Action: Dry the N-(4-amino-3-chlorophenyl)acetamide sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours prior to analysis.

-

-

Step 2: Capillary Melting Point Determination

-

Action: Pack 2-3 mm of the dried sample into a glass capillary tube. Insert into a calibrated melting point apparatus. Ramp the temperature at 5 °C/min until 100 °C, then reduce the ramp rate to 1 °C/min.

-

Validation: Record the onset of melting (first liquid droplet) and the clear point (complete liquefaction). The expected range is 115–116 °C. A narrow range (< 1.5 °C) validates sample purity (>95%).

-

-

Step 3: Differential Scanning Calorimetry (DSC)

-

Action: Weigh 3-5 mg of the sample into an aluminum pan and crimp. Run a heating cycle from 25 °C to 150 °C at a ramp rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Causality: The nitrogen purge prevents oxidative degradation during heating. The sharp endothermic peak corresponding to the melting transition should exhibit an extrapolated onset temperature aligning precisely with the capillary data (approx. 115 °C).

-

Orthogonal analytical workflow for validating the melting point and crystalline state.

Implications for Drug Development and Synthesis

The solid-state nature and moderate melting point of N-(4-amino-3-chlorophenyl)acetamide have direct implications for its utility in medicinal chemistry:

-

Derivatization Strategies: The compound's thermal stability up to 115 °C allows for moderate-to-high temperature synthetic routes (e.g., nucleophilic aromatic substitutions or cyclizations) without the risk of premature thermal decomposition of the starting material[1].

-

Formulation Dynamics: As a crystalline solid, it presents favorable handling characteristics (e.g., flowability, low hygroscopicity) compared to amorphous oils. However, the strong crystal lattice energy driven by the acetamide and amine groups may result in lower aqueous solubility, necessitating co-solvents, lipid-based formulations, or salt-formation strategies during early-stage pharmacokinetic profiling.

References

Sources

The Arylacetamide Scaffold: IUPAC Nomenclature, Synthesis, and Pharmacological Utility of N-(4-amino-3-chlorophenyl)acetamide

Executive Summary

The compound N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) serves as a critical intermediate and structural motif in modern medicinal chemistry[1]. Characterized by its highly tunable arylacetamide core, this molecule provides a foundational scaffold for designing targeted therapeutics, particularly prodrugs metabolized by tissue-specific esterases. This technical guide deconstructs the IUPAC nomenclature of the compound, details a self-validating and chemoselective synthetic protocol, and explores its pharmacological relevance in the context of Arylacetamide Deacetylase (AADAC) enzyme interactions.

IUPAC Nomenclature and Structural Logic

The systematic naming of organic molecules ensures absolute structural clarity. The IUPAC name N-(4-amino-3-chlorophenyl)acetamide is constructed based on strict hierarchical rules regarding functional group priority and ring numbering[1].

-

Principal Functional Group: The highest-priority functional group is the amide (-CONH₂). The two-carbon parent chain forms the acetamide (or ethanamide) core.

-

N-Substitution: The nitrogen atom of the acetamide group is substituted with an aromatic ring, denoted by the locant N- .

-

Phenyl Ring Numbering: The carbon atom of the phenyl ring attached directly to the amide nitrogen is designated as C1.

-

Substituent Placement & Priority: The ring contains two additional substituents: an amino group (-NH₂) and a chlorine atom (-Cl). Numbering proceeds around the ring to assign the lowest possible locants to these substituents, placing the amino group at position 4 and the chloro group at position 3.

-

Alphabetical Ordering: Substituents are listed alphabetically. "Amino" precedes "chloro", resulting in the prefix 4-amino-3-chloro- .

Figure 1: Hierarchical breakdown of the IUPAC nomenclature logic for the target molecule.

Physicochemical & Spectroscopic Profiling

Understanding the baseline physicochemical properties and spectral signatures is essential for validating the purity of synthesized batches. The table below summarizes the core metrics of N-(4-amino-3-chlorophenyl)acetamide[1][2].

Table 1: Quantitative Data & Molecular Properties

| Property | Value | Clinical / Synthetic Significance |

| Molecular Formula | C₈H₉ClN₂O | Defines the mass balance for synthetic yield calculations. |

| Molecular Weight | 184.62 g/mol | Small molecule profile, ideal for fragment-based drug design. |

| LogP | 1.88 | Optimal lipophilicity for passive membrane permeability[2]. |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Indicates excellent potential for oral bioavailability[2]. |

| ¹H NMR (DMSO-d₆): Acetamide CH₃ | ~δ 2.08 ppm (Singlet) | Confirms the presence of the acetyl group[1]. |

| ¹H NMR (DMSO-d₆): Aromatic C5-H | ~δ 6.82 ppm (Doublet, J=8.4 Hz) | Confirms ortho-coupling, validating the 3,4-substitution pattern[1]. |

Chemoselective Synthetic Methodology

Synthesizing N-(4-amino-3-chlorophenyl)acetamide requires careful consideration of regioselectivity and chemoselectivity. A common industrial approach involves the nitration of N-(4-chlorophenyl)acetamide; however, this often yields mixed isomers[1].

For high-purity laboratory synthesis, a superior, self-validating route begins with 3-chloro-4-nitroaniline . This ensures the correct substitution pattern is locked in from the start. The critical challenge in this route is the reduction of the nitro group without causing the reductive dehalogenation (loss of the chlorine atom) that frequently occurs when using standard Palladium on Carbon (Pd/C) hydrogenation. Therefore, a milder reducing agent like Tin(II) chloride (SnCl₂) is employed.

Step-by-Step Protocol

Phase 1: N-Acetylation (Protection/Functionalization) Causality: Acetic anhydride is utilized as the acetylating agent. Pyridine is added to act as an acid scavenger (neutralizing the acetic acid byproduct) and as a nucleophilic catalyst, driving the reaction forward.

-

Dissolve 1.0 equivalent of 3-chloro-4-nitroaniline in anhydrous dichloromethane (DCM).

-

Add 1.2 equivalents of pyridine and cool the reaction vessel to 0°C using an ice bath.

-

Add 1.1 equivalents of acetic anhydride dropwise to control the exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Quench with distilled water. Extract the organic layer with DCM. Wash the organic layer with 1M HCl to selectively protonate and remove residual pyridine into the aqueous phase. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate N-(3-chloro-4-nitrophenyl)acetamide.

Phase 2: Chemoselective Nitro Reduction Causality: Tin(II) chloride dihydrate (SnCl₂·2H₂O) selectively reduces the aromatic nitro group to an amine via electron transfer, leaving the aryl chloride bond fully intact.

-

Suspend the intermediate N-(3-chloro-4-nitrophenyl)acetamide in absolute ethanol.

-

Add 5.0 equivalents of SnCl₂·2H₂O.

-

Heat the reaction mixture to reflux (70-80°C) for 3 hours. Monitor completion via TLC.

-

Workup: Cool the mixture to room temperature. Slowly pour into ice water and neutralize with saturated NaHCO₃ until the pH is slightly basic (pH ~8). Note: This step is critical as it precipitates the tin salts as insoluble hydroxides.

-

Filter the suspension through a pad of Celite to remove the tin salts. Extract the filtrate with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final product: N-(4-amino-3-chlorophenyl)acetamide .

Figure 2: Two-step chemoselective synthetic workflow avoiding reductive dehalogenation.

Pharmacological Utility: The Arylacetamide Scaffold and AADAC

In drug development, the arylacetamide structural motif is highly prized for its role in prodrug design and enzyme-mediated metabolism[1]. The primary biological target for this scaffold is Arylacetamide Deacetylase (AADAC) , a 45 kDa microsomal serine esterase predominantly expressed in the liver and gastrointestinal tract[3][4].

Mechanism of Action and Bioactivation

AADAC exhibits a strong substrate specificity for short-chain acyl groups, specifically catalyzing the hydrolysis of acetylated arylamines[3][5]. This enzymatic pathway is responsible for:

-

Prodrug Bioactivation: AADAC cleaves the ester/amide bonds in prodrugs to release the active pharmaceutical ingredient. For example, AADAC is the primary enzyme responsible for the bioactivation of the antiplatelet agent vicagrel (into 2-oxo-clopidogrel)[6] and the antiepileptic drug eslicarbazepine acetate[7].

-

Drug Detoxification & Metabolism: It mediates the hydrolysis of clinical drugs such as flutamide, phenacetin, and rifampicin[3][8]. While Carboxylesterase 2 (CES2) also plays a role in flutamide hydrolysis at low concentrations, AADAC is the principal metabolic driver at higher clinical concentrations[8].

By utilizing N-(4-amino-3-chlorophenyl)acetamide as a foundational building block, medicinal chemists can design highly specific, tissue-targeted prodrugs that remain inert in systemic circulation but undergo rapid, localized activation by AADAC in the hepatic or intestinal microsomes[3][4].

Figure 3: AADAC-mediated enzymatic bioactivation pathway of the arylacetamide scaffold.

References

-

Progress of arylacetamide deacetylase research in metabolic diseases | National Institutes of Health (NIH) | [Link]

-

Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans | Frontiers in Pharmacology | [Link]

-

AADAC - Arylacetamide Deacetylase | Markelab | [Link]

-

Contributions of Arylacetamide Deacetylase and Carboxylesterase 2 to Flutamide Hydrolysis in Human Liver | ASPET / DOI |[Link]

-

Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate | National Institutes of Health (NIH) | [Link]

Sources

- 1. N-(4-amino-3-chlorophenyl)acetamide | 16604-99-2 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Progress of arylacetamide deacetylase research in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AADAC - Arylacetamide Deacetylase |Elisa - Clia - Antibody - Protein [markelab.com]

- 5. Frontiers | Progress of arylacetamide deacetylase research in metabolic diseases [frontiersin.org]

- 6. Frontiers | Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans [frontiersin.org]

- 7. Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate and Effects of AADAC Genetic Polymorphisms on Hydrolase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

Predictive Safety, Handling, and Hazard Profiling of N-(4-amino-3-chlorophenyl)acetamide: A Technical Whitepaper

Executive Summary

N-(4-amino-3-chlorophenyl)acetamide (CAS: 16604-99-2) is a highly versatile bifunctional aromatic scaffold utilized extensively in medicinal chemistry and materials science[1]. Featuring both an unprotected primary amine and an acetamide group on a chlorinated phenyl ring, it serves as a critical intermediate for structural derivatization[1]. However, the very functional groups that make it synthetically valuable—particularly the aniline moiety—introduce complex toxicological risks.

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic, mechanistic discipline. This whitepaper decodes the causality behind the hazards of N-(4-amino-3-chlorophenyl)acetamide and provides self-validating experimental workflows to ensure absolute safety and scientific integrity during laboratory handling.

Physicochemical Profiling & Structural Causality

To handle a molecule safely, one must first understand its physical behavior at the molecular level. The chemical space of N-(4-amino-3-chlorophenyl)acetamide is defined by its substituents, which directly dictate its solubility, reactivity, and biological penetration[1].

-

The Chloro Substituent (C-3): The meta-chlorine atom increases the overall lipophilicity of the molecule. With a calculated LogP of 1.8806[2], the compound is lipophilic enough to readily cross the stratum corneum (the outermost layer of skin), yet hydrophilic enough to partition into the living epidermis. This makes dermal exposure a primary hazard route.

-

The Acetamide Group (C-1): This group provides critical hydrogen bonding capabilities (H-Donors: 2, H-Acceptors: 2)[2]. It restricts the molecule's volatility but necessitates the use of polar aprotic solvents (like DMSO) or alcohols for complete dissolution.

-

The Primary Amine (C-4): The unprotected aniline group is the primary driver of the compound's chemical reactivity and its systemic toxicity (susceptibility to oxidation).

Table 1: Physicochemical & Computational Properties

| Property | Value | Causality / Implication |

| CAS Number | 16604-99-2[1] | Unique identifier for hazard tracking. |

| Molecular Weight | 184.62 g/mol [2] | Low MW facilitates rapid systemic absorption. |

| Molecular Formula | C₈H₉ClN₂O[3] | Presence of halogen dictates specific waste disposal. |

| LogP | 1.8806[2] | High risk of dermal penetration and bioaccumulation. |

| Topological Polar Surface Area | 55.12 Ų[2] | Moderate TPSA allows for cellular membrane permeability. |

| H-Bond Donors/Acceptors | 2 / 2[2] | Dictates solubility in DMSO and moderate solubility in EtOH. |

Toxicological Mechanisms & Predictive Hazard Profiling

Commercial safety data sheets for specialized research intermediates like N-(4-amino-3-chlorophenyl)acetamide often list hazards as "N/A" due to a lack of dedicated in vivo testing[2]. In the absence of empirical data, we must employ a predictive read-across methodology based on the 3-chloroaniline and 4-aminoacetanilide substructures.

The Mechanism of Toxicity (The "Why")

The primary hazard of this compound stems from the in vivo metabolism of the free primary amine. When absorbed systemically, aniline derivatives undergo hepatic oxidation catalyzed by Cytochrome P450 (CYP450) enzymes. This N-hydroxylation generates a highly reactive N-hydroxy arylamine intermediate.

This intermediate interacts directly with erythrocytes, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity. Furthermore, these reactive intermediates can form covalent adducts with cellular proteins, leading to severe skin sensitization and potential hepatotoxicity.

Figure 1: Predictive metabolic pathway of the aniline moiety leading to systemic toxicity.

Table 2: Predictive GHS Hazard Classification (Read-Across)

| Hazard Class | Predictive GHS Statement | Mechanistic Justification |

| Acute Toxicity (Oral/Dermal) | H302 / H312: Harmful if swallowed or in contact with skin. | LogP of 1.88 enables rapid dermal and gastrointestinal absorption. |

| Skin Sensitization | H317: May cause an allergic skin reaction. | Protein adduction by oxidized aniline intermediates. |

| Eye/Skin Irritation | H315 / H319: Causes skin/serious eye irritation. | Mild basicity of the primary amine causes localized tissue irritation. |

| Specific Target Organ | H373: May cause damage to organs (Blood). | Direct causality to methemoglobinemia via N-hydroxylation. |

Self-Validating Experimental Workflows

A protocol is only as good as its ability to verify its own success. The following step-by-step methodology for handling and dissolving N-(4-amino-3-chlorophenyl)acetamide incorporates built-in validation checkpoints to ensure both safety and experimental integrity.

Figure 2: Self-validating laboratory workflow for the safe handling and dissolution of the compound.

Step-by-Step Handling & Dissolution Protocol

Step 1: Environmental & PPE Validation

-

Action: Don standard PPE (nitrile gloves, lab coat, safety goggles). Establish workspace inside a certified chemical fume hood.

-

Self-Validation Check: Before opening the reagent bottle, verify hood airflow. Do not rely solely on the digital monitor; tape a small strip of Kimwipe to the sash. If the strip does not pull steadily inward, or if the magnehelic gauge deviates from 0.4–0.6 inches of water, abort the procedure.

Step 2: Identity Verification (Pre-Reaction)

-

Action: Verify the integrity of the purchased batch via Proton NMR (¹H NMR) in DMSO-d6.

-

Self-Validation Check: Confirm the presence of the methyl protons of the acetamide group (singlet at ~δ 2.08 ppm) and the aromatic proton at position 5 (doublet at ~δ 6.82 ppm, J = 8.4 Hz)[1]. Deviation indicates degradation or contamination.

Step 3: Static-Free Weighing

-

Action: Weigh the required mass using an anti-static gun (Zerostat) on the spatulas and weigh boats.

-

Causality: Fine powders of halogenated aromatics often carry static charges, leading to aerosolization and inhalation risks when transferred. Neutralizing the charge prevents micro-spills.

Step 4: Dissolution & Optical Verification

-

Action: Transfer the powder to a sealed vial and inject the solvent (e.g., anhydrous DMSO) through a septum to minimize exposure. Vortex gently.

-

Self-Validation Check (The Tyndall Test): To confirm true dissolution (and not just a fine suspension), shine a standard laser pointer through the vial. If the laser beam's path is visible in the liquid (Tyndall scattering), undissolved micro-particulates remain. Continue sonication until the beam path is entirely invisible.

Step 5: Decontamination & Waste Segregation

-

Action: Wipe down all spatulas and balances with an ethanol-soaked cloth.

-

Causality: Due to the chlorine substituent, all liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste containers to prevent explosive reactions with incompatible waste streams or the generation of dioxins during incineration.

References

Sources

A Comprehensive Technical Guide to N-(4-amino-3-chlorophenyl)acetamide: Synthesis, Characterization, and Applications

Executive Summary: N-(4-amino-3-chlorophenyl)acetamide is a substituted arylacetamide that serves as a valuable and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring an acetamide group, a primary amine, and a chlorine atom on the aromatic ring, provides multiple reactive sites for derivatization. This guide offers an in-depth review of its synthesis, spectroscopic characterization, key applications, and safety considerations. We explore common synthetic routes, including the reduction of a nitro precursor, and detail the analytical techniques used for its structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are interested in the chemical utility of this compound.

The Significance of the Arylacetamide Scaffold

Arylacetamide derivatives represent a cornerstone structural motif in medicinal and materials chemistry.[1] Characterized by an acetamide group attached to an aromatic ring, this scaffold is present in numerous clinically significant drugs, valued for its therapeutic potential in treating allergies, infections, and convulsions.[1] The acetamide moiety can engage in hydrogen bonding and other non-covalent interactions, making it a key pharmacophore in drug design. Furthermore, the versatility of the arylacetamide framework allows for extensive chemical modification, enabling the synthesis of a wide array of compounds with diverse biological activities, including antimicrobial and anticancer properties.[1] N-(4-amino-3-chlorophenyl)acetamide embodies this versatility, offering a strategic starting point for the development of more complex molecules.

Chemical Identity and Physicochemical Properties

N-(4-amino-3-chlorophenyl)acetamide is an organic compound that is also known by the synonyms 3'-Amino-4'-chloroacetanilide and 5-acetylamido-2-chloroaniline.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 16604-99-2 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| InChI Key | CXJJCQWIROJMNQ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [2] |